5-(4-Chlorophenyl)-3-aminoisoxazole
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Overview
Description
Synthesis Analysis
While the specific synthesis process for 5-(4-Chlorophenyl)-3-aminoisoxazole is not available, similar compounds are often synthesized through cyclization reactions, where a new ring is formed . The starting materials often include a compound with an available amino group and another compound with a suitable functional group for cyclization .Molecular Structure Analysis
The molecular structure of this compound would likely involve an isoxazole ring with a chlorophenyl group attached. Isoxazole rings are planar and aromatic, meaning they have a flat shape and a ring of delocalized electrons . The chlorophenyl group would add polarity to the molecule .Scientific Research Applications
Crystal Structure and Electronic Properties
The study on the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, although slightly different from the requested compound, reveals insights into similar chlorophenyl compounds' crystal and molecular structures. It was characterized using spectroscopic techniques and single-crystal X-ray diffraction, with the results supported by density functional theory (DFT) calculations. This compound exhibited potential application as nonlinear optical (NLO) material, suggesting that 5-(4-Chlorophenyl)-3-aminoisoxazole could also be explored for similar applications due to its related structure (Kerru et al., 2019).
Synthesis and Antimicrobial Agents
Another relevant study involves the synthesis of formazans from a Mannich base derived from a similar chlorophenyl compound, demonstrating potential antimicrobial properties. While this study does not directly involve this compound, the methodologies and antimicrobial potential of related compounds highlight possible research avenues for developing antimicrobial agents (Sah et al., 2014).
Corrosion Inhibition
Research on thiazole and thiadiazole derivatives, including those with a chlorophenyl group, as corrosion inhibitors for iron suggests that this compound could be explored for similar applications. The study utilized DFT calculations and molecular dynamics simulations to predict these compounds' corrosion inhibition performances, indicating a potential application in materials science to protect metals against corrosion (Kaya et al., 2016).
Docking Studies and COX-2 Inhibition
Docking studies on tetrazole derivatives, including a chlorophenyl compound, were performed to understand the molecules' orientation and interaction inside the cyclooxygenase-2 (COX-2) enzyme's active site. This suggests that similar computational approaches could be applied to this compound to explore its potential as a COX-2 inhibitor, which could have implications for developing anti-inflammatory drugs (Al-Hourani et al., 2015).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, chlorfenapyr, a pesticide with a similar structure, works by disrupting the production of adenosine triphosphate .
Biochemical Pathways
For example, paclobutrazol, an arylpyrrole derivative, affects the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Result of Action
For instance, some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities .
Action Environment
For instance, the widespread application of chlorfenapyr and its degradation properties have led to some adverse effects, including pest resistance and environmental toxicity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(4-chlorophenyl)-1,2-oxazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-9(11)12-13-8/h1-5H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRWYRWSYPQXGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51791-16-3 |
Source
|
Record name | 5-(4-chlorophenyl)-1,2-oxazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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